An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)phenylacetonitrile
An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The presence of the trifluoromethyl group at the ortho position of the phenyl ring imparts unique electronic properties and steric hindrance, influencing its reactivity and the physiological activity of its derivatives. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Trifluoromethyl)phenylacetonitrile, with a focus on data relevant to research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-(Trifluoromethyl)phenylacetonitrile are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₃N | [1] |
| Molecular Weight | 185.15 g/mol | [1][2] |
| CAS Number | 3038-47-9 | [1][2] |
| Appearance | White or colorless to yellow to orange powder to lump to clear liquid | [3][4] |
| Melting Point | 32-35 °C | [2][5] |
| Boiling Point | 92 °C at 11 mmHg | [3][4] |
| Density | 1.2863 g/cm³ (estimate) | [5] |
| Flash Point | 89 °C (closed cup) | [2] |
| Solubility | Information not available. | |
| Refractive Index | 1.4630 | [5] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 2-(Trifluoromethyl)phenylacetonitrile. Below is a summary of available spectral information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Aromatic protons would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The benzylic protons (-CH₂CN) would likely appear as a singlet further upfield.
-
¹³C NMR: Signals for the aromatic carbons, the benzylic carbon, the nitrile carbon, and the trifluoromethyl carbon would be observed. The trifluoromethyl group would likely cause splitting of the signal for the carbon to which it is attached and potentially other nearby carbons.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group would be expected.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(Trifluoromethyl)phenylacetonitrile would exhibit characteristic absorption bands for its functional groups. While a detailed spectrum with peak assignments is not available, the following absorptions are expected:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C≡N (nitrile) | ~2240-2260 (sharp, medium intensity) |
| C-F (trifluoromethyl) | ~1100-1350 (strong, broad) |
| C-H (aromatic) | ~3000-3100 (medium) |
| C=C (aromatic) | ~1450-1600 (medium to weak) |
Mass Spectrometry (MS)
Mass spectrometry data from the NIST database indicates a molecular ion peak (M⁺) at m/z 185, which corresponds to the molecular weight of the compound.[1] Other significant fragments are observed at m/z 165, 116, and 109.[1]
Synthesis and Purification
Synthetic Route
A common method for the synthesis of 2-(Trifluoromethyl)phenylacetonitrile involves the nucleophilic substitution of a halide with a cyanide salt. A representative procedure is the reaction of 2-(trifluoromethyl)benzyl bromide with potassium cyanide.[6]
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 2-(Trifluoromethyl)phenylacetonitrile based on a literature procedure.[6]
Materials:
-
2-(Trifluoromethyl)benzyl bromide
-
Potassium cyanide
-
Absolute ethanol
-
Deionized water
-
Diethyl ether
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(trifluoromethyl)benzyl bromide (0.31 mol), potassium cyanide (0.55 mol), 150 mL of water, and 600 mL of absolute ethanol.
-
Heat the mixture to reflux with stirring for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with 4 liters of water.
-
Extract the aqueous mixture with 500 mL of diethyl ether.
-
Dry the organic extract over anhydrous potassium carbonate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-(trifluoromethyl)phenylacetonitrile.
Reactivity and Stability
Detailed reactivity and stability studies for 2-(Trifluoromethyl)phenylacetonitrile are not extensively reported. However, its reactivity can be inferred from the functional groups present.
-
Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or reduction to form a primary amine. It can also participate in cycloaddition reactions.
-
Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It is generally stable to most reaction conditions.
-
Benzylic Protons: The protons on the carbon adjacent to the phenyl ring and the nitrile group are acidic and can be removed by a strong base, allowing for alkylation or other reactions at this position.
The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[7]
Biological Activity and Potential Applications
There is limited direct information on the biological activity of 2-(Trifluoromethyl)phenylacetonitrile. However, the benzonitrile scaffold is present in numerous biologically active compounds, and the trifluoromethyl group is a common motif in pharmaceuticals known to enhance metabolic stability and binding affinity.
Derivatives of benzonitrile have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[8] For instance, some benzonitrile-containing compounds have been shown to inhibit tubulin polymerization, a key process in cell division, making them of interest in cancer research.[8]
The trifluoromethyl group is known to increase lipophilicity, which can improve a compound's ability to cross cell membranes.[9][10] It can also block metabolic pathways, leading to a longer half-life in vivo.[10]
Given these general properties of its constituent moieties, 2-(Trifluoromethyl)phenylacetonitrile is a promising starting material for the synthesis of novel therapeutic agents. Its derivatives have been used to prepare non-peptide CCR1 receptor antagonists and interleukin-6 inhibitors.[5]
Safety and Handling
2-(Trifluoromethyl)phenylacetonitrile is a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS). Store the compound in a tightly sealed container in a cool, dry place.[7]
References
- 1. 2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-(Trifluoromethyl)phenylacetonitrile | 3038-47-9 | TCI AMERICA [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE | 3038-47-9 [chemicalbook.com]
- 6. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
